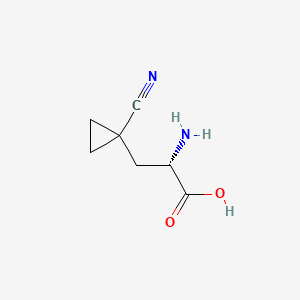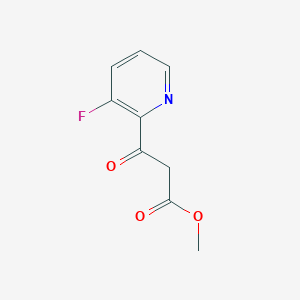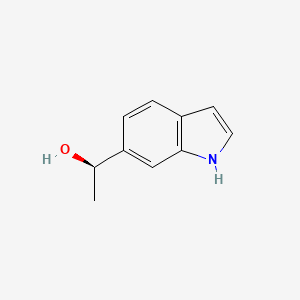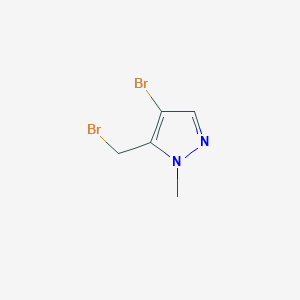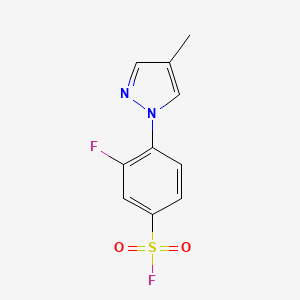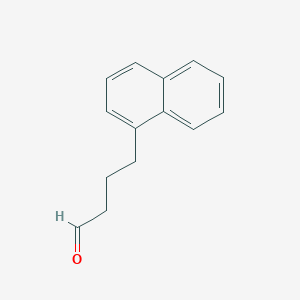
4-(Naphthalen-1-yl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Naphthalen-1-yl)butanal is an organic compound with the molecular formula C14H14O It consists of a butanal group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)butanal typically involves the reaction of naphthalene with butanal under specific conditions. One common method is the Friedel-Crafts acylation, where naphthalene reacts with butanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions: 4-(Naphthalen-1-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(Naphthalen-1-yl)butanoic acid.
Reduction: 4-(Naphthalen-1-yl)butanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学研究应用
4-(Naphthalen-1-yl)butanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 4-(Naphthalen-1-yl)butanal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
相似化合物的比较
Naphthalene: The parent compound, consisting of two fused benzene rings.
4-(Naphthalen-1-yl)butanoic acid: The oxidized form of 4-(Naphthalen-1-yl)butanal.
4-(Naphthalen-1-yl)butanol: The reduced form of this compound.
Comparison: this compound is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its oxidized and reduced forms. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
4-naphthalen-1-ylbutanal |
InChI |
InChI=1S/C14H14O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-11H,3-4,7H2 |
InChI 键 |
RIEYVSPLMBEGOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


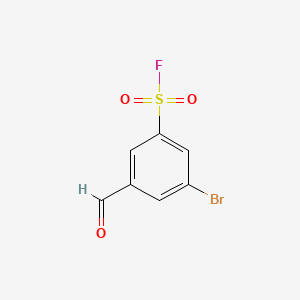
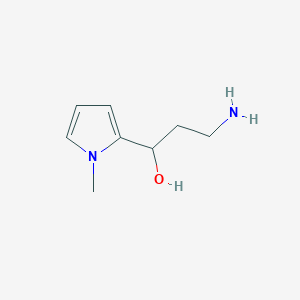
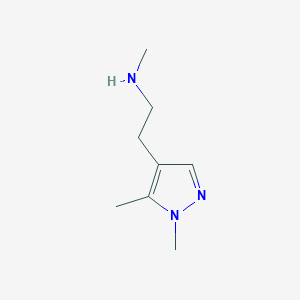
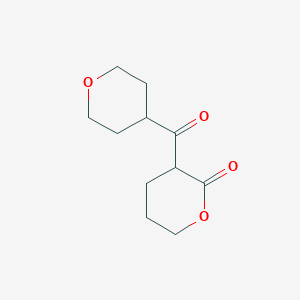
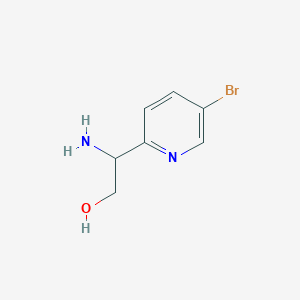
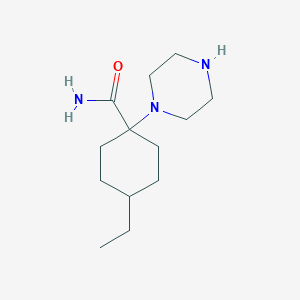
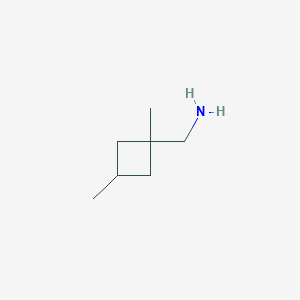
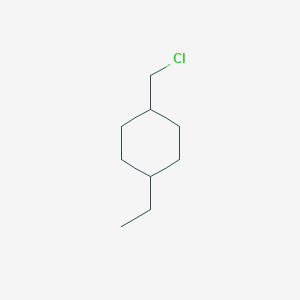
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
